Clk1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H23FN6O |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

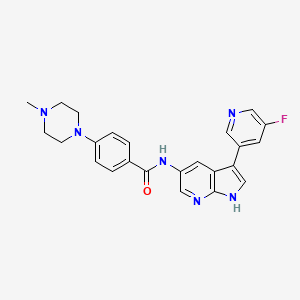

N-[3-(5-fluoro-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-4-(4-methylpiperazin-1-yl)benzamide |

InChI |

InChI=1S/C24H23FN6O/c1-30-6-8-31(9-7-30)20-4-2-16(3-5-20)24(32)29-19-11-21-22(15-28-23(21)27-14-19)17-10-18(25)13-26-12-17/h2-5,10-15H,6-9H2,1H3,(H,27,28)(H,29,32) |

InChI Key |

LQKHTRXKHPHEPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(NC=C4C5=CC(=CN=C5)F)N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Clk1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Clk1-IN-3, a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). The document details its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function, making it a valuable resource for those in the fields of kinase research and drug discovery.

Core Mechanism of Action

This compound is a small molecule inhibitor that exerts its effects by targeting the CLK protein kinase family.[1] The primary target of this compound is CLK1, a dual-specificity kinase that phosphorylates serine/threonine and tyrosine residues.[2][3] CLK1 plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine- and arginine-rich (SR) proteins within the spliceosome.[2][3] By inhibiting CLK1, this compound disrupts this phosphorylation cascade, leading to alterations in the splicing of various gene transcripts.[4] This modulation of splicing is a key contributor to its observed cellular effects.[4]

The inhibitor demonstrates high potency for CLK1 and also shows activity against other CLK isoforms, namely CLK2 and CLK4.[1] This multi-targeted inhibition within the CLK family may contribute to its overall biological activity, with the dual inhibition of CLK1 and CLK2 being suggested as beneficial for potential anti-tumor applications.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 Value | Selectivity vs. Dyrk1A |

| CLK1 | 5 nM[1] | >300-fold[1] |

| CLK2 | 42 nM[1] | Not Reported |

| CLK4 | 108 nM[1] | Not Reported |

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Lines | Concentration Range | Treatment Duration |

| Autophagy Induction | Hela, BNLCL.2, HCT 116[1] | 0-10 µM[1] | 24 hours[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Administration Route |

| Acetaminophen-Induced Acute Liver Injury (ALI) in Mice | This compound | 0-40 mg/kg[1] | Intraperitoneal (IP)[1] |

Table 4: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Half-life (T1/2) | 5.29 hours[1] |

| Oral Bioavailability | 19.5%[1] |

Signaling Pathways Modulated by this compound

A primary cellular process affected by this compound is autophagy, a catabolic mechanism for the degradation of cellular components.[1] Inhibition of CLK1 by this compound has been shown to potently induce autophagy.[1][5] The proposed mechanism involves the activation of the mTOR/PI3K pathway and the AMPK/mTORC1 pathway.[6][7] mTORC1 is a key negative regulator of autophagy.[8] By inhibiting CLK1, this compound appears to relieve this inhibition, leading to the initiation of the autophagic process. This is evidenced by an increase in the autophagy marker LC3II and the degradation of SQSTM1/p62.[1]

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay

This assay is used to determine the potency of this compound against its target kinases, typically by measuring the reduction in kinase activity as a function of inhibitor concentration to calculate the IC50 value.

Methodology:

-

Reaction Setup: A kinase reaction is set up in a microplate well containing recombinant CLK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]

-

Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the reaction wells. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.

-

Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]-ATP is used.[10] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[9][11]

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]

-

Reaction Termination and Detection:

-

Radiometric Assay: The reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]-ATP. The amount of incorporated radioactivity, which corresponds to kinase activity, is measured using a scintillation counter.

-

Luminescence Assay (ADP-Glo™): After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP.[9] A Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[9] The signal is proportional to the ADP produced and thus the kinase activity.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control reaction. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Autophagy Assay (Western Blot)

This assay is used to confirm the induction of autophagy in cells treated with this compound by detecting key autophagy markers.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., Hela, HCT 116) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]

-

Cell Lysis: After treatment, the cells are washed with PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.[12]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the autophagy markers LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imager.

-

Analysis: The band intensities are quantified. An increase in the ratio of LC3-II to LC3-I and a decrease in the level of p62/SQSTM1 are indicative of autophagy induction.[13]

Caption: Workflow for Western blot analysis of autophagy markers.

In Vivo Acute Liver Injury (ALI) Model

This model is used to evaluate the therapeutic potential of this compound in a disease context, specifically its ability to protect against drug-induced liver damage.

Methodology:

-

Animal Acclimatization: Male Balb/C mice are acclimatized to the laboratory conditions.[1]

-

Fasting: To enhance the hepatotoxic effect of acetaminophen, mice are typically fasted for a period (e.g., 12-16 hours) before its administration.[14]

-

Induction of ALI: A hepatotoxic dose of acetaminophen (APAP), dissolved in a suitable vehicle (e.g., warm saline), is administered to the mice, usually via intraperitoneal (IP) injection (e.g., 300-500 mg/kg).[14][15]

-

Treatment: this compound is administered to the mice at various doses (e.g., 0-40 mg/kg) via a specified route (e.g., IP, IV, or PO).[1] The timing of the treatment can be before, during, or after the APAP challenge, depending on the study design (prophylactic or therapeutic).

-

Monitoring and Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), the mice are euthanized.[15][16] Blood is collected for serum analysis, and the liver is harvested for histopathological examination and biochemical assays.

-

Endpoint Analysis:

-

Serum Analysis: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured. A reduction in the elevation of these enzymes in the treated group compared to the control group indicates hepatoprotection.[1]

-

Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the extent of liver necrosis and other pathological changes.

-

Biochemical Assays: Liver tissue can be used to measure markers of oxidative stress (e.g., glutathione levels) or inflammation.

-

Caption: Workflow for the in vivo acute liver injury model.

References

- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of AMPK/mTORC1-Mediated Autophagy by Metformin Reverses Clk1 Deficiency-Sensitized Dopaminergic Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 9. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Clk1 Inhibitor: An In-depth Technical Guide to Clk1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinase 1 (CLK1) has emerged as a significant therapeutic target in a variety of diseases, including cancer, Alzheimer's disease, and viral infections, primarily due to its central role in regulating alternative mRNA splicing.[1][2] CLK1, a dual-specificity kinase, phosphorylates serine/arginine-rich (SR) proteins, which are critical components of the spliceosome.[3][4] Dysregulation of CLK1 activity can lead to aberrant splicing of key cellular transcripts, contributing to disease pathogenesis. Consequently, the development of potent and selective CLK1 inhibitors is of high interest for both therapeutic intervention and as tool compounds to dissect the biological functions of CLK1.

This technical guide focuses on Clk1-IN-3 , a potent and highly selective inhibitor of CLK1.[5][6][7] We will delve into its biochemical and cellular activity, selectivity profile, and its effects on downstream signaling pathways. This document provides a comprehensive overview of the quantitative data available for this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.

Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| Clk1 | 5 | Potent inhibition of the primary target.[5][6][7] |

| Clk2 | 42 | Moderate inhibitory activity.[5][6] |

| Clk4 | 108 | Moderate inhibitory activity.[5][6] |

| Dyrk1A | >1500 | Over 300-fold selectivity against this common off-target.[4][5][6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Route of Administration |

| Half-life (T1/2) | 5.29 hours | Intravenous (IV), Oral (PO), Intraperitoneal (IP)[5] |

| Oral Bioavailability | 19.5% | Oral (PO)[5] |

Pharmacokinetic parameters were determined in male Balb/C mice following a single 10 mg/kg dose.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the direct inhibition of CLK1 kinase activity. This inhibition disrupts the normal phosphorylation of SR proteins, leading to alterations in alternative splicing.[3][8] Furthermore, inhibition of CLK1 by this compound has been shown to potently induce autophagy, a cellular process for the degradation and recycling of cellular components.[5][9]

CLK1 Signaling Pathway in Alternative Splicing

Induction of Autophagy by this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and reagents.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of this compound against CLK1 and other kinases.[10][11][12]

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate for CLK1

-

ATP

-

This compound (serially diluted)

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.

-

Prepare a solution of CLK1 enzyme in kinase buffer. The optimal concentration should be determined empirically by titration.

-

Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should ideally be at the Km for CLK1.

-

-

Kinase Reaction:

-

Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the CLK1 enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Autophagy Assay (Western Blotting)

This protocol describes the detection of autophagy markers LC3-II and p62/SQSTM1 in cultured cells treated with this compound.[5]

Materials:

-

Cultured cells (e.g., HeLa, HCT116)

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal.

-

Analyze the band intensities for LC3-II (lipidated form) and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

In Vivo Acute Liver Injury Model

This protocol is based on studies investigating the hepatoprotective effects of this compound in an acetaminophen (APAP)-induced acute liver injury mouse model.[5]

Materials:

-

Male Balb/C mice

-

Acetaminophen (APAP)

-

This compound

-

Vehicle for drug administration

-

Blood collection supplies

-

Reagents for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels

-

Tissue collection and processing supplies for histology

Procedure:

-

Animal Dosing:

-

Administer this compound (e.g., 0-40 mg/kg) or vehicle to mice via intraperitoneal (IP) injection.

-

After a specified pre-treatment time, induce acute liver injury by administering a high dose of APAP.

-

-

Sample Collection:

-

At a designated time point post-APAP administration, collect blood samples for serum analysis.

-

Euthanize the mice and collect liver tissue for histological analysis.

-

-

Biochemical Analysis:

-

Measure serum ALT and AST levels to quantify the extent of liver damage.

-

-

Histological Analysis:

-

Fix, embed, and section the liver tissue.

-

Perform hematoxylin and eosin (H&E) staining to visualize liver morphology and assess necrosis.

-

Conclusion

This compound is a potent and selective inhibitor of CLK1 with promising therapeutic potential. Its ability to modulate alternative splicing and induce autophagy makes it a valuable tool for studying the roles of CLK1 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this compelling molecule. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in various disease models.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. academic.oup.com [academic.oup.com]

- 3. unmc.edu [unmc.edu]

- 4. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CLK1 Kinase Enzyme System [worldwide.promega.com]

role of Clk1-IN-3 in regulating pre-mRNA splicing

An In-depth Technical Guide to the Role of Clk1-IN-3 in Regulating pre-mRNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alternative pre-mRNA splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. The dysregulation of this process is a hallmark of numerous diseases, including cancer and neurological disorders. The CDC-like kinase (CLK) family, particularly CLK1, plays a pivotal role in regulating splicing by phosphorylating Serine/Arginine-rich (SR) proteins, which are essential for splice site selection. Small molecule inhibitors targeting these kinases are invaluable tools for dissecting splicing mechanisms and represent a promising therapeutic strategy. This document provides a comprehensive technical overview of this compound, a potent and selective CLK1 inhibitor, detailing its mechanism of action, quantitative biochemical data, and the experimental protocols required to investigate its effects on pre-mRNA splicing.

The Role of CLK1 in pre-mRNA Splicing Regulation

Pre-mRNA splicing is carried out by the spliceosome, a large ribonucleoprotein complex.[1] The fidelity of splicing is guided by auxiliary splicing factors, including the family of SR proteins.[1] These proteins bind to specific RNA sequences known as exonic splicing enhancers (ESEs) within pre-mRNA, recruiting core spliceosomal components to nearby splice sites.

The activity and subcellular localization of SR proteins are tightly regulated by reversible phosphorylation, primarily within their C-terminal Arginine-Serine-rich (RS) domains.[2][3] CLK1 is a dual-specificity kinase that directly phosphorylates SR proteins.[4][5] This phosphorylation is critical for:

-

Spliceosome Assembly : Phosphorylation of SR proteins enhances their interaction with other spliceosomal components, which is crucial for the early stages of spliceosome assembly.[3]

-

Subnuclear Localization : CLK1-mediated phosphorylation influences the dynamic localization of SR proteins between nuclear speckles, which are storage and modification sites, and the sites of active transcription and splicing.[4]

-

Modulation of Splicing Events : The phosphorylation status of SR proteins dictates their binding affinity to pre-mRNA and their ability to recruit the splicing machinery, thereby controlling decisions between alternative splice sites.[6][7] Both insufficient (hypo-) and excessive (hyper-) phosphorylation of SR proteins can inhibit splicing, highlighting the need for a precise balance.[3]

Introduction to this compound: A Potent CLK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of CLK1.[8][9] Its ability to specifically target CLK1 allows for the precise investigation of this kinase's function in cellular processes, most notably pre-mRNA splicing. By inhibiting CLK1, this compound is expected to prevent the phosphorylation of SR proteins, leading to global changes in alternative splicing patterns. This makes it a powerful chemical probe for research and a lead compound for potential therapeutic development.[10]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CLK1 and significant selectivity over the related kinase DYRK1A.[8][11]

| Kinase Target | This compound IC50 (nM) | Reference |

| CLK1 | 5 | [8][9][11] |

| CLK2 | 42 | [8][11] |

| CLK4 | 108 | [8][11] |

| DYRK1A | 1521 | [11] |

| Table 1: In vitro inhibitory activity of this compound against various kinases. Data is compiled from multiple sources indicating high potency for CLK1. |

Visualized Mechanism of Action and Experimental Workflows

Signaling Pathway: CLK1 Inhibition and Splicing Modulation

The following diagram illustrates the molecular mechanism by which this compound disrupts the CLK1-mediated regulation of pre-mRNA splicing.

Caption: Mechanism of this compound action on pre-mRNA splicing.

Experimental Workflow: From Target Inhibition to Cellular Effects

This workflow outlines a standard experimental cascade to characterize the activity of a splicing modulator like this compound.

Caption: Workflow for characterizing a CLK1 inhibitor.

Logical Relationship: Downstream Consequences of CLK1 Inhibition

This diagram details the logical progression from the initial molecular inhibition event to the ultimate cellular phenotype.

Caption: Logical cascade of CLK1 inhibition by this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of an inhibitor against a purified kinase.[5][12]

Objective: To quantify the potency of this compound in inhibiting CLK1 kinase activity.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) or a suitable SR-derived peptide substrate

-

This compound (serial dilutions)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

-

Prepare Reagents : Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction : a. To each well of a white plate, add 5 µL of the diluted this compound or vehicle control (DMSO). b. Add 10 µL of a master mix containing the CLK1 enzyme and substrate (MBP) in kinase assay buffer. c. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for the enzyme, if known. d. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection : a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes to convert the ADP generated into ATP. c. Add 50 µL of Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

-

Data Analysis : a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Dual-Fluorescence Splicing Reporter Assay

This method allows for the high-throughput screening of compounds that modulate a specific alternative splicing event in living cells.[13][14][15]

Objective: To assess the ability of this compound to alter a specific, pre-defined splicing event in a cellular context.

Materials:

-

A dual-fluorescence reporter plasmid containing a model alternatively spliced exon flanked by constitutive exons. One splice isoform produces Green Fluorescent Protein (GFP), while the other produces Red Fluorescent Protein (RFP).

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Cell culture medium, FBS, and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Fluorescence plate reader or high-content imager

Methodology:

-

Cell Transfection : a. Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection. b. Transfect the cells with the dual-fluorescence splicing reporter plasmid according to the manufacturer's protocol for the transfection reagent. c. Allow cells to express the reporter for 24-48 hours.

-

Compound Treatment : a. Treat the transfected cells with a range of concentrations of this compound. Include a vehicle-only (DMSO) control. b. Incubate for a predetermined period (e.g., 24 hours).

-

Fluorescence Measurement : a. Measure the fluorescence intensity for both GFP and RFP using a plate reader or capture images using a high-content imager.

-

Data Analysis : a. For each well, calculate the ratio of GFP to RFP fluorescence (or vice versa, depending on the reporter design). b. A change in this ratio upon treatment with this compound indicates a shift in the splicing of the reporter minigene. c. (Optional) Validate the splicing change at the RNA level by extracting RNA and performing RT-PCR using primers that flank the alternative exon.

Protocol 3: Analysis of Endogenous Splicing by RT-qPCR and RNA-Seq

This protocol validates the effect of this compound on the splicing of native genes within the cell.

Objective: To identify and quantify changes in the alternative splicing of endogenous pre-mRNAs following CLK1 inhibition.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR machine (for standard RT-PCR) or a real-time PCR system (for RT-qPCR)

-

Primers designed to specifically amplify different splice isoforms

-

Reagents for high-throughput RNA sequencing (if performing RNA-Seq)

Methodology:

-

Cell Treatment and RNA Extraction : a. Treat cells with an effective concentration of this compound (determined from reporter assays or viability assays) for a specified time (e.g., 18-24 hours). b. Harvest the cells and extract total RNA using a standard protocol. Ensure RNA quality and integrity.

-

cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Splicing Analysis : a. Semi-quantitative RT-PCR : Design primers in the exons flanking a known or suspected alternatively spliced region. Perform PCR and visualize the products on an agarose gel. The relative intensity of the bands corresponding to different isoforms (e.g., inclusion vs. skipping) will indicate a change in splicing.[16] b. RT-qPCR : Design primer pairs or probe-based assays specific to each splice isoform. Quantify the abundance of each isoform using real-time PCR. Calculate the "Percent Spliced In" (PSI) or the ratio of isoforms.[16] c. RNA-Seq : For a global, unbiased view, prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing. Analyze the data using specialized bioinformatics tools (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (exon skipping, intron retention, etc.) across the entire transcriptome.[17][18][19]

Conclusion and Future Directions

This compound is a highly valuable chemical tool for the study of pre-mRNA splicing. Its potency and selectivity for CLK1 allow for the targeted disruption of SR protein phosphorylation, leading to widespread changes in alternative splicing. The experimental frameworks provided here offer a robust approach to characterizing its activity from the biochemical to the transcriptomic level. Further investigation using this compound will likely uncover novel splicing networks regulated by CLK1 and may validate CLK1 as a therapeutic target in diseases driven by splicing dysregulation, such as various forms of cancer.[1][20]

References

- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 2. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. A Cell-Based High-Throughput Method for Identifying Modulators of Alternative Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Cell-Based High-Throughput Method for Identifying Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics [mdpi.com]

- 16. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arxiv.org [arxiv.org]

- 18. Tools To Do the Alternative Splicing Analysis [biostars.org]

- 19. Frontiers | Advances in alternative splicing identification: deep learning and pantranscriptome [frontiersin.org]

- 20. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Clk1-IN-3 in Acute Liver Injury Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute liver injury (ALI) is a life-threatening condition characterized by rapid and extensive death of hepatocytes. A promising therapeutic strategy for ALI is the induction of autophagy, a cellular process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. Recent research has identified Cdc2-like kinase 1 (CLK1) as a potential therapeutic target for ALI. This guide provides an in-depth overview of a novel and potent CLK1 inhibitor, Clk1-IN-3, and its application in preclinical models of acute liver injury.

This compound: A Potent and Selective CLK1 Inhibitor

This compound is a small molecule inhibitor belonging to the 1H-pyrrolo[2,3-b]pyridin-5-amine class of compounds. It has been identified as a highly potent and selective inhibitor of CLK1.

Chemical Structure:

-

IUPAC Name: N-(3-(5-fluoropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-4-(4-methylpiperazin-1-yl)benzamide[1]

-

Molecular Formula: C₂₄H₂₃FN₆O[1]

-

Molecular Weight: 430.49 g/mol [1]

Mechanism of Action

This compound exerts its therapeutic effects through the inhibition of CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] The primary mechanism by which this compound is proposed to protect against acute liver injury is through the induction of autophagy.[4] In vitro studies have demonstrated that this compound potently induces autophagy in various cell lines.[2][5]

The proposed signaling pathway for the hepatoprotective effect of this compound is illustrated below. Inhibition of CLK1 by this compound leads to the induction of autophagy, which in turn helps to clear damaged cellular components and reduce hepatocyte death in the context of acute liver injury.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2][5]

| Target Kinase | IC₅₀ (nM) |

| CLK1 | 5 |

| CLK2 | 42 |

| CLK4 | 108 |

| DYRK1A | 1521 |

Table 2: Pharmacokinetic Properties of this compound [4]

| Parameter | Value |

| Half-life (t₁/₂) | 5.29 h |

| Oral Bioavailability | 19.5% |

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of this compound for acute liver injury.

Acetaminophen-Induced Acute Liver Injury Mouse Model

This is a widely used and reproducible model that mimics human acetaminophen (APAP) overdose-induced liver injury.[6][7]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Acetaminophen (APAP) (Sigma-Aldrich)

-

Sterile saline

-

This compound

-

Vehicle (e.g., DMSO and polyethylene glycol)

Procedure:

-

House the mice under a 12-hour light-dark cycle with free access to food and water.[7]

-

Fast the mice for 12-16 hours before APAP administration, with continued access to water.[7]

-

Prepare a fresh solution of APAP in sterile saline, heated to 37°C to dissolve. A typical dose is 300-500 mg/kg.[7][8]

-

Administer the APAP solution via intraperitoneal (i.p.) injection.

-

Prepare the this compound solution in a suitable vehicle.

-

Administer this compound via i.p. injection at a predetermined dose. The timing of administration can be before or after the APAP challenge, depending on the study design (prophylactic or therapeutic).

-

At a specified time point after APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.[8]

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT and AST).

-

Perfuse the liver with saline and collect liver tissue for histological analysis and Western blotting.

Assessment of Liver Injury

Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels:

-

Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.

-

Measure the ALT and AST levels using a commercially available kit according to the manufacturer's instructions.

Histological Analysis:

-

Fix a portion of the liver tissue in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut into 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize liver morphology and assess the extent of necrosis.

In Vitro Autophagy Induction Assay

The induction of autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting.[9]

Materials:

-

HeLa, BNLCL.2, or HCT 116 cells[2]

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Plate the cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO for 24 hours.[2]

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.

Summary and Future Directions

This compound is a potent and selective CLK1 inhibitor that has demonstrated significant hepatoprotective effects in a preclinical model of acetaminophen-induced acute liver injury. Its mechanism of action is linked to the induction of autophagy. The data presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for ALI. Future studies should focus on elucidating the detailed molecular pathways downstream of CLK1 inhibition that lead to autophagy induction, as well as evaluating the efficacy and safety of this compound in other models of liver injury.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Clk1-IN-3 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdc2-like kinase 1 (CLK1) has emerged as a promising therapeutic target in oncology due to its critical role in regulating pre-mRNA splicing, a process frequently dysregulated in cancer. This technical guide provides an in-depth exploration of Clk1-IN-3, a potent and selective inhibitor of CLK1. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of targeting CLK1 in cancer.

Introduction to CLK1 and Its Role in Cancer

The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1] By modulating the phosphorylation status of SR proteins, CLKs influence their subcellular localization and their binding to splicing enhancers and silencers, thereby controlling the alternative splicing of numerous genes.[1]

In many cancers, the expression and activity of CLKs are altered, leading to aberrant splicing of genes involved in critical cellular processes such as proliferation, apoptosis, and migration.[2][3] This dysregulation can result in the production of oncogenic protein isoforms that drive tumor progression and therapeutic resistance.[2] Consequently, inhibiting CLK activity presents a compelling strategy for cancer therapy.[3]

This compound: A Potent and Selective CLK1 Inhibitor

This compound is a small molecule inhibitor with high potency and selectivity for CLK1. Its inhibitory activity against related kinases and its ability to induce autophagy make it a valuable tool for cancer research.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound has been characterized against several kinases, demonstrating its selectivity profile.

| Kinase | IC50 (nM) | Reference |

| Clk1 | 5 | [4] |

| Clk2 | 42 | [4] |

| Clk4 | 108 | [4] |

| Dyrk1A | >1500 | [4] |

Table 1: In vitro inhibitory activity of this compound against various kinases.

Cellular Activity

This compound has been shown to induce autophagy in several cancer cell lines.

| Cell Line | Effect | Concentration | Reference |

| HeLa | Induction of autophagy | 0-10 µM | [4] |

| BNLCL.2 | Induction of autophagy | Not specified | [4] |

| HCT 116 | Induction of autophagy | 0-10 µM | [4] |

Table 2: Cellular effects of this compound in cancer cell lines.

Pharmacokinetics

Preclinical pharmacokinetic studies have provided initial insights into the in vivo properties of this compound.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (T½) | 5.29 h | Mouse | Not specified | [4] |

| Oral Bioavailability | 19.5% | Mouse | Oral | [4] |

Table 3: Pharmacokinetic parameters of this compound in mice.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CLK1's kinase activity, which disrupts the normal process of pre-mRNA splicing.

Caption: CLK1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

CLK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.

-

Add 5 µL of a mixture containing CLK1 enzyme and MBP substrate in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the CLK1 Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

Autophagy Assessment (Western Blot for LC3-II)

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with this compound or vehicle control for the desired time. In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of this compound to assess autophagic flux.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the levels of LC3-II normalized to the loading control. An increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy. A decrease in p62 levels also suggests increased autophagic degradation.[5][6]

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral, intraperitoneal).

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Caption: Workflow for an in vivo xenograft tumor growth study.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a representative synthetic scheme can be proposed based on the synthesis of structurally related quinoxaline and pyrazole derivatives. The core structure of this compound consists of a quinoxaline ring linked to a pyrazole moiety and a side chain with an acetamide group.

A plausible retrosynthetic analysis suggests the final molecule could be assembled through key coupling reactions. The synthesis would likely involve the preparation of a substituted quinoxaline intermediate and a functionalized pyrazole, followed by their coupling. The final side chain could be introduced via an acylation reaction.

Disclaimer: The following is a generalized and representative synthetic scheme and has not been experimentally validated for this compound.

Caption: A representative retrosynthetic approach for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel cancer therapeutics that target the dysregulated splicing machinery in tumor cells. Its high potency and selectivity for CLK1, coupled with its ability to induce autophagy, warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and other CLK inhibitors in various cancer contexts. Future studies should focus on expanding the anti-proliferative profiling across a broader range of cancer cell lines, elucidating the specific downstream splicing events modulated by this compound, and conducting comprehensive in vivo efficacy and safety studies.

References

- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Clk1-IN-3 on Serine/Arginine-Rich (SR) Protein Phosphorylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the potent and selective CDC-like kinase 1 (CLK1) inhibitor, Clk1-IN-3. It outlines the inhibitor's effect on the phosphorylation of serine/arginine-rich (SR) proteins, a critical process in the regulation of pre-mRNA splicing. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction: CLK1 and SR Protein Phosphorylation

The CDC-like kinase (CLK) family, comprising four isoforms (CLK1-4), are dual-specificity kinases that play a pivotal role in regulating pre-mRNA splicing[1]. They achieve this by phosphorylating serine/arginine-rich (SR) proteins, a family of essential splicing factors[2]. This phosphorylation, particularly hyper-phosphorylation, modulates the subcellular localization of SR proteins and their ability to assemble the spliceosome, thereby controlling alternative splicing events[3][4]. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLK1 a compelling therapeutic target[5].

CLK1 often works in concert with SR protein kinases (SRPKs) to achieve full, functional phosphorylation of SR proteins. While SRPKs perform initial phosphorylation, CLKs are responsible for a subsequent hyper-phosphorylation that mobilizes SR proteins from nuclear speckles to sites of active splicing[2][3]. The N-terminal domain of CLK1 is crucial for this process, acting as a bridge to the SR protein's RS domain to facilitate hyper-phosphorylation[4][6]. Given this central role, specific inhibitors of CLK1 are valuable tools for both research and therapeutic development.

Quantitative Data: Inhibitory Profile of this compound

This compound is a potent inhibitor of CLK1. Its selectivity has been characterized against other CLK isoforms and the related DYRK1A kinase. The quantitative data for its inhibitory activity is summarized below.

| Kinase Target | IC50 Value (nM) | Reference |

| Clk1 | 5 | [7] |

| Clk2 | 42 | [7] |

| Clk4 | 108 | [7] |

| Dyrk1A | >1500 (est.)* | [7] |

Note: The IC50 for Dyrk1A is estimated from the reported >300-fold selectivity compared to Clk1[7].

The effect of this compound on SR protein phosphorylation in cellular contexts would typically be quantified using techniques such as quantitative Western blotting with phospho-specific SR protein antibodies or mass spectrometry-based phosphoproteomics. These methods would measure the dose-dependent reduction in phosphorylation of specific SR proteins like SRSF1 upon treatment with the inhibitor.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the established signaling pathway for CLK1-mediated SR protein phosphorylation and the mechanism of action for this compound.

Experimental Protocols

Detailed protocols are essential for accurately assessing the efficacy and mechanism of kinase inhibitors. Below are standard methodologies for characterizing this compound.

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CLK1 using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human CLK1 enzyme.

-

SR protein substrate (e.g., recombinant SRSF1 or a synthetic peptide).

-

This compound (serial dilutions in DMSO).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8].

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

White, opaque 96- or 384-well microplates.

-

Multilabel plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 50 µM)[5]. Then, dilute these concentrations into the kinase buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Reaction Setup: To each well of the microplate, add the components in the following order:

-

Kinase buffer.

-

Test compound solution (this compound dilutions or DMSO).

-

CLK1 enzyme solution.

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase[8].

-

Initiate Reaction: Add a solution containing the SR protein substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for CLK1, if known (e.g., 10 µM)[5].

-

Kinase Reaction: Incubate the plate at 27-30°C for 1 hour, allowing the phosphorylation to proceed[8].

-

ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent will deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature[8].

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 1 hour at room temperature[8].

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol describes how to assess the effect of this compound on the phosphorylation status of endogenous SR proteins in a cell line (e.g., HCT116, HeLa).

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Phospho-SR protein antibody (e.g., mAb104, which recognizes a phospho-epitope on multiple SR proteins).

-

Antibody against a specific SR protein (e.g., anti-SRSF1).

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for a specified time (e.g., 24 hours)[7].

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Hyper-phosphorylated SR proteins often show a characteristic upward mobility shift, which can be reversed by inhibitor treatment[9][10].

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., mAb104) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. To confirm the effect is on phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody against the total SR protein and a loading control. The ratio of the phospho-SR signal to the total SR signal will indicate the specific effect of this compound on phosphorylation.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the characterization of a novel CLK1 inhibitor.

References

- 1. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 9. molbiolcell.org [molbiolcell.org]

- 10. raybiotech.com [raybiotech.com]

The Biochemical and Cellular Activity of Clk1-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clk1-IN-3 is a potent and selective small molecule inhibitor of CDC-like kinase 1 (CLK1), a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This document provides a comprehensive overview of the biochemical and cellular activities of this compound. It includes a summary of its kinase inhibition profile, its effects on cellular processes, particularly the induction of autophagy, and its potential therapeutic application in acute liver injury. Detailed methodologies for key experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Biochemical Activity

This compound is a highly potent inhibitor of CLK1 with an IC50 value in the low nanomolar range. It also exhibits inhibitory activity against other CLK isoforms, namely CLK2 and CLK4, though with reduced potency. Notably, this compound demonstrates significant selectivity for CLK1 over the related kinase DYRK1A.

Table 1: In Vitro Kinase Inhibition Profile of this compound[1]

| Kinase | IC50 (nM) | Selectivity vs. DYRK1A |

| Clk1 | 5 | >300-fold |

| Clk2 | 42 | - |

| Clk4 | 108 | - |

| Dyrk1A | >1500 | - |

Cellular Activity

In cellular assays, this compound has been demonstrated to be a potent inducer of autophagy in various cell lines, including HeLa, BNLCL.2, and HCT 116 cells[1]. This activity is characterized by an increase in the ratio of LC3II to LC3I and the degradation of SQSTM1/p62, both established markers of autophagic flux. Furthermore, in an in vivo model of acetaminophen-induced acute liver injury (ALI), this compound has been shown to have a protective effect[1][2].

Table 2: Cellular and In Vivo Activity of this compound

| Activity | Model System | Observed Effect | Concentration/Dose | Reference |

| Autophagy Induction | HeLa, BNLCL.2, HCT 116 cells | Increased LC3II/LC3I ratio, degradation of SQSTM1/p62 | 0-10 µM (24h) | [1] |

| Hepatoprotection | Acetaminophen-induced ALI in mice | Significant suppression of acute liver injury | 0-40 mg/kg (IP, once) | [1] |

Signaling Pathways and Mechanism of Action

CLK1 is a key regulator of pre-mRNA splicing. It phosphorylates SR proteins, which are essential for the assembly of the spliceosome and the selection of splice sites[3][4]. Inhibition of CLK1 by this compound disrupts this process, leading to alterations in the splicing of numerous pre-mRNAs. This can affect the expression of proteins involved in various cellular processes, including cell cycle control and survival[5][6][7].

The induction of autophagy by this compound is a significant cellular response. While the precise signaling cascade linking CLK1 inhibition to autophagy is still under investigation, it is hypothesized that the alteration of splicing patterns of key regulatory proteins or cellular stress induced by splicing dysregulation may trigger the autophagic process.

Diagram 1: CLK1 Signaling in Pre-mRNA Splicing

Caption: Inhibition of CLK1 by this compound prevents the phosphorylation of SR proteins, leading to dysregulation of spliceosome assembly and pre-mRNA splicing.

Diagram 2: Hypothesized Pathway for this compound Induced Autophagy

Caption: A hypothesized pathway where CLK1 inhibition by this compound leads to splicing dysregulation, inducing cellular stress and subsequently triggering autophagy.

Experimental Protocols

The following are representative protocols for the key experiments cited.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a standard method for determining the IC50 of a kinase inhibitor.

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 1 mM DTT, 0.01% BSA, and 0.01% Tween-20[5].

-

Dilute recombinant human CLK1 enzyme in Kinase Assay Buffer to the desired concentration (e.g., 300 ng/mL)[5].

-

Prepare a substrate peptide solution (e.g., GRSRSRSRSRSRSRSR) at a concentration of 3 µM in Kinase Assay Buffer[5].

-

Prepare a 5 µM ATP solution in Kinase Assay Buffer[5].

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the CLK1 enzyme, substrate peptide, and this compound solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram 3: In Vitro Kinase Inhibition Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]

- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 4. CLK1 - Wikipedia [en.wikipedia.org]

- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]

Structural Basis for Enhanced Selectivity of the Kinase Inhibitor Clk1-IN-3

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings that contribute to the high selectivity of Clk1-IN-3, a potent inhibitor of the CDC-like kinase 1 (Clk1). By integrating crystallographic data, computational modeling studies, and biochemical assay results, this document aims to offer a detailed understanding for researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

Cdc2-like kinases (CLKs) are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound has emerged as a potent and selective inhibitor of Clk1.[2][3] This guide delves into the structural basis of this selectivity, providing quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions and pathways.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity. This compound demonstrates notable selectivity for Clk1 over other kinases, including the closely related Clk isoforms and Dyrk1A.[2][3] The following table summarizes the inhibitory activity of this compound and, for comparative purposes, other known Clk inhibitors.

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

| This compound | Clk1 | 5 | [2][3] |

| Clk2 | 42 | [2][3] | |

| Clk4 | 108 | [2][3] | |

| Dyrk1A | >1500 (over 300-fold selectivity) | [2] | |

| SGC-CLK-1 | Clk1 | 13 | [4] |

| Clk2 | 4 | [4] | |

| Clk3 | 363 | [4] | |

| Clk4 | 46 | [4] | |

| CX-4945 | Clk1 | - | [1] |

| Clk2 | Highest inhibitory effect | [1] | |

| Clk3 | - | [1] | |

| Clk4 | - | [1] | |

| Staurosporine | Clk1 | 22.6 | [5] |

| Ro 31-8220 | Clk1 | 13.6 | [5] |

Structural Basis for Selectivity

The high sequence and structural homology among the ATP-binding sites of protein kinases presents a significant challenge for the development of selective inhibitors. However, subtle differences in the topology and amino acid composition of these sites can be exploited to achieve selectivity.

Computational studies and X-ray crystallography of Clk1 in complex with various inhibitors have revealed key features that govern inhibitor binding and selectivity.[6][7][8][9] Although a crystal structure of Clk1 in complex with this compound is not publicly available, inferences can be drawn from existing structures and computational models.

Key determinants for selective Clk1 inhibition include:

-

The DFG-1 Residue: The residue immediately preceding the conserved DFG motif plays a crucial role. In Clk1, this is a valine (Val324), which is bulkier than the corresponding alanine in Clk3.[7][10][11] This difference in size creates a more compact hydrophobic pocket in Clk1, which can be exploited by inhibitors designed to fit this specific environment.[10][11] Van der Waals interactions with this bulky residue can contribute significantly to binding affinity and selectivity.[11]

-

Hinge Region Interactions: While canonical ATP-mimetic inhibitors form hydrogen bonds with the kinase hinge region, some selective inhibitors achieve their affinity through non-canonical interactions, such as halogen bonds.[7][8]

-

Electrostatic Surface Potential: The active sites of different Clk isoforms exhibit distinct electrostatic surface charge distributions, which can influence the binding of inhibitors with specific charge properties.[1]

Logical Relationship for Clk1 Selectivity

The following diagram illustrates the key factors influencing the selective inhibition of Clk1.

Caption: Logical diagram of factors contributing to Clk1 inhibitor selectivity.

Signaling Pathway and Cellular Function

Clk1 is a key player in the regulation of pre-mRNA splicing. It phosphorylates SR proteins, which are essential for spliceosome assembly and the selection of splice sites.[12] The phosphorylation status of SR proteins, modulated by kinases like Clk1, dictates their subcellular localization and activity.[12] By inhibiting Clk1, compounds like this compound can alter the phosphorylation of SR proteins, thereby affecting alternative splicing events.[4] This mechanism is of significant interest in cancer research, as altered splicing is a hallmark of many malignancies.[1] Furthermore, this compound has been shown to potently induce autophagy, a cellular process for degrading and recycling cellular components, which is another avenue for its potential therapeutic effects.[2][3]

Clk1 Signaling Pathway in Splicing Regulation

The diagram below outlines the role of Clk1 in the regulation of pre-mRNA splicing.

Caption: Role of Clk1 in regulating pre-mRNA splicing.

Experimental Protocols

The characterization of selective kinase inhibitors like this compound relies on a suite of biochemical and biophysical assays. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13][14][15]

Materials:

-

Recombinant human Clk1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1)[13]

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.

-

Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and MBP.

-

Inhibitor Dilution: Prepare serial dilutions of this compound in the appropriate buffer. The final DMSO concentration should not exceed 1%.[13][15]

-

Assay Plate Setup:

-

Blank wells: Add 1x Kinase Assay Buffer.

-

Positive control wells: Add diluent solution (buffer without inhibitor).

-

Test inhibitor wells: Add the serially diluted inhibitor.

-

-